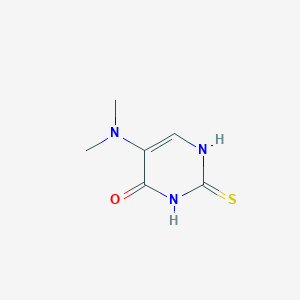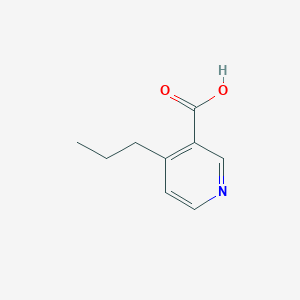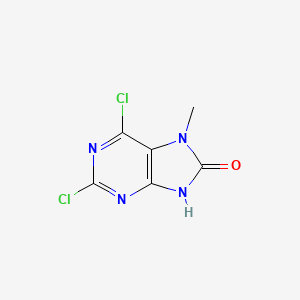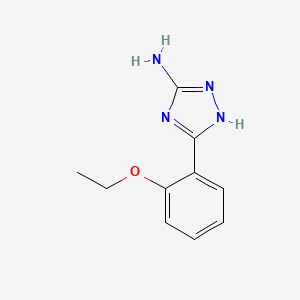![molecular formula C8H10N2O2S B13117620 1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide is a heterocyclic compound that contains a sulfur and nitrogen atom within its ring structure. This compound is part of a broader class of thiadiazepines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides. This reaction is carried out under mild conditions and can yield the desired compound with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and scalable synthesis are often applied to ensure efficient and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in modulating biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
1,2,4,5-Tetrahydrobenzo[d][1,2,4]thiadiazepine: Similar structure but different biological activities.
Uniqueness
1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure contributes to its diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C8H10N2O2S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
1,2,4,5-tetrahydro-3λ6,2,4-benzothiadiazepine 3,3-dioxide |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12)9-5-7-3-1-2-4-8(7)6-10-13/h1-4,9-10H,5-6H2 |
InChI Key |
GKDFDXZLGZUCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CNS(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)


![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)




![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
